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Compound of Interest

Compound Name: 2,6-Dimethoxyphenylboronic acid

Cat. No.: B188248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,6-
dimethoxyphenylboronic acid in medicinal chemistry, focusing on its application in the

synthesis of biologically active compounds through the Suzuki-Miyaura cross-coupling reaction.

Application: Synthesis of Monoamine Oxidase
(MAO) Inhibitors
2,6-Dimethoxyphenylboronic acid is a valuable reagent in the synthesis of complex

heterocyclic molecules with potential therapeutic applications. One key application is the

synthesis of substituted benzothiazoloquinazolinones, a class of compounds that has shown

significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[1] MAO

enzymes are important targets in the development of drugs for neurological disorders such as

depression and Parkinson's disease.

The 2,6-dimethoxyphenyl moiety can be introduced into a target molecule via a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond

between the boronic acid and a suitable aryl halide or triflate.
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The following table summarizes the results for the synthesis of 2-(2,6-dimethoxyphenyl)-12H-

benzothiazolo[2,3-b]quinazolin-12-one and its biological activity against MAO-A and MAO-B.

Compoun
d

Starting
Material

Reagent Product Yield (%)
MAO-A
IC50 (µM)

MAO-B
IC50 (µM)

1

2-Bromo-

12H-

benzothiaz

olo[2,3-

b]quinazoli

n-12-one

2,6-

Dimethoxy

phenylboro

nic acid

2-(2,6-

dimethoxyp

henyl)-12H

-

benzothiaz

olo[2,3-

b]quinazoli

n-12-one

75 > 40
17.76 ±

1.15

Data sourced from Jafari B, et al. ChemistrySelect, 4(37), 11071-11076 (2019).[1]

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the general procedure for the synthesis of 2-aryl-12H-

benzothiazolo[2,3-b]quinazolin-12-ones.

Materials:

2-Bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one

2,6-Dimethoxyphenylboronic acid (1.2 equivalents)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

Potassium carbonate (K₂CO₃) (2.0 equivalents)

Toluene

Water
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Argon or Nitrogen gas (for inert atmosphere)

Standard laboratory glassware and purification equipment

Procedure:

To a dried Schlenk flask, add 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one (1.0

equivalent), 2,6-dimethoxyphenylboronic acid (1.2 equivalents), and potassium carbonate

(2.0 equivalents).

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process

three times.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask under the inert

atmosphere.

Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent

system, typically around 110°C for toluene) and stir for the required time (monitor by TLC or

LC-MS until completion, typically 12-24 hours).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the pure 2-(2,6-

dimethoxyphenyl)-12H-benzothiazolo[2,3-b]quinazolin-12-one.

In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of the

synthesized compounds against MAO-A and MAO-B.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b188248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Recombinant human MAO-A and MAO-B enzymes

Kynuramine (substrate for MAO-A)

Benzylamine (substrate for MAO-B)

Synthesized inhibitor compound

Potassium phosphate buffer

Fluorometric plate reader

Procedure:

Prepare solutions of the inhibitor compound at various concentrations.

In a 96-well plate, add the potassium phosphate buffer, the inhibitor solution (or vehicle

control), and the respective MAO enzyme (MAO-A or MAO-B).

Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or

benzylamine for MAO-B).

Measure the production of the fluorescent product (4-hydroxyquinoline from kynuramine or

the product of the coupled reaction for benzylamine) over time using a fluorometric plate

reader.

Calculate the rate of reaction for each inhibitor concentration.

Determine the percent inhibition relative to the vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to calculate the IC50 value.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reaction Conditions

2-Bromo-12H-benzothiazolo
[2,3-b]quinazolin-12-one

Suzuki-Miyaura
Coupling

2,6-Dimethoxyphenylboronic acid

Pd(PPh₃)₄

K₂CO₃

Toluene/Water 2-(2,6-dimethoxyphenyl)-12H-
benzothiazolo[2,3-b]quinazolin-12-one

Workup &
Purification Pure Product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of a MAO inhibitor.
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Caption: Inhibition of MAO by the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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